Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

Catalog No.
S3548396
CAS No.
336102-54-6
M.F
C9H7Cl3Hf
M. Wt
400 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

CAS Number

336102-54-6

Product Name

Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-

IUPAC Name

hafnium(4+);1H-inden-1-ide;trichloride

Molecular Formula

C9H7Cl3Hf

Molecular Weight

400 g/mol

InChI

InChI=1S/C9H7.3ClH.Hf/c1-2-5-9-7-3-6-8(9)4-1;;;;/h1-7H;3*1H;/q-1;;;;+4/p-3

InChI Key

ADAQNUQUSIBFBG-UHFFFAOYSA-K

SMILES

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Hf+4]

Canonical SMILES

[CH-]1C=CC2=CC=CC=C21.[Cl-].[Cl-].[Cl-].[Hf+4]

Hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- is an organometallic compound characterized by the presence of hafnium, a transition metal known for its high melting point and corrosion resistance. This compound features a trichloride coordination with an indenyl ligand, which contributes to its unique electronic properties and reactivity. The molecular formula can be represented as C₉H₇Cl₃Hf, and it typically appears as a gold powder with a melting point ranging from 164 to 166 °C . The compound's structure allows for various coordination geometries, making it an interesting subject for study in catalysis and materials science.

  • Electrophilic Reactions: The compound can act as an electrophile, readily forming adducts with nucleophiles such as phosphines.
  • Reduction Reactions: It can be reduced using metals like zinc or cobaltocene to yield lower oxidation states of hafnium. For instance:
    HfCl3+ZnHfCl2+ZnCl2\text{HfCl}_3+\text{Zn}\rightarrow \text{HfCl}_2+\text{ZnCl}_2
  • Coordination Complex Formation: The compound can form complexes with various ligands, enhancing its catalytic properties.

Several synthesis methods have been developed for hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-:

  • Direct Synthesis: The compound can be synthesized by reacting hafnium tetrachloride with the corresponding indenyl ligand under controlled conditions.

    HfCl4+IndenylHfCl3(Indenyl)\text{HfCl}_4+\text{Indenyl}\rightarrow \text{HfCl}_3(\text{Indenyl})
  • Solvent-Free Methods: Some studies suggest solvent-free synthesis routes that enhance yield and purity.
  • Precursor Routes: Utilizing precursors such as hafnocenes allows for the formation of this compound through ligand exchange reactions.

The unique properties of hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- make it suitable for various applications:

  • Catalysis: It serves as a catalyst in organic reactions due to its ability to activate substrates.
  • Material Science: Used in the development of high-performance materials owing to its thermal stability.
  • Nanotechnology: Potential applications in nanostructured materials and coatings.

Interaction studies involving hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- focus on its reactivity with different ligands and substrates. These studies have shown:

  • Ligand Exchange Dynamics: The compound readily undergoes ligand exchange with various donor molecules.
  • Complex Stability: Investigations into the stability of formed complexes indicate that the indenyl ligand significantly influences the electronic properties of the resulting species.

Several compounds share structural similarities with hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-, allowing for comparative analysis:

Compound NameFormulaUnique Features
Indenylhafnium(IV) TrichlorideC₉H₇Cl₃HfKnown for its catalytic activity in polymerization
Cyclopentadienylhafnium(IV) TrichlorideC₅H₅Cl₃HfExhibits different coordination chemistry
(Cyclopentadienyl)Titanium TrichlorideC₅H₅TiCl₃Similar reactivity but different metal center

Each of these compounds has unique properties that influence their reactivity and applications. Hafnium trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]- stands out due to its specific ligand interactions and potential utility in advanced materials and catalysis.

Dates

Modify: 2024-04-15

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